Uronium sulphamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulphate d'uronium est un composé chimique largement utilisé en synthèse organique, en particulier dans les réactions de couplage peptidique. Il est connu pour son efficacité dans la formation de liaisons amides, ce qui en fait un réactif précieux dans le domaine de la synthèse peptidique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le sulphate d'uronium peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de sels d'uronium avec l'acide sulfamique. La réaction se produit généralement dans des conditions douces, souvent à température ambiante, et en présence d'une base organique telle que la triéthylamine. Le produit résultant est purifié par cristallisation ou par d'autres méthodes appropriées.

Méthodes de production industrielle

Dans les milieux industriels, la production de sulphate d'uronium implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu et des techniques de purification avancées pour répondre aux exigences des applications commerciales.

Analyse Des Réactions Chimiques

Types de réactions

Le sulphate d'uronium subit principalement des réactions de substitution, en particulier dans la formation de liaisons amides. Il est également impliqué dans des réactions de couplage peptidique, où il agit comme un réactif de couplage pour faciliter la formation de liaisons peptidiques entre les acides aminés.

Réactifs et conditions courants

Les réactifs courants utilisés avec le sulphate d'uronium comprennent les acides carboxyliques et les amines. Les conditions réactionnelles impliquent généralement l'utilisation d'une base organique telle que la diisopropyléthylamine (DIPEA) ou la triéthylamine (TEA) dans un solvant aprotique polaire comme le diméthylformamide (DMF) ou le dichlorométhane (DCM).

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le sulphate d'uronium sont les amides, qui sont des composants essentiels dans la synthèse peptidique. L'efficacité du sulphate d'uronium dans la formation de ces liaisons en fait un réactif préféré dans la synthèse de peptides et de protéines complexes.

Applications de recherche scientifique

Le sulphate d'uronium a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est largement utilisé en synthèse organique pour la formation de liaisons amides, en particulier dans la synthèse de peptides et de protéines.

Biologie : En recherche biologique, le sulphate d'uronium est utilisé pour synthétiser des médicaments et des sondes à base de peptides, qui sont essentiels pour étudier les processus biologiques et développer de nouvelles thérapies.

Médecine : Le sulphate d'uronium est utilisé dans la synthèse de produits pharmaceutiques à base de peptides, y compris les antibiotiques, les antiviraux et les agents anticancéreux.

Industrie : Dans les applications industrielles, le sulphate d'uronium est utilisé dans la production à grande échelle de peptides et de protéines à diverses fins commerciales, notamment la biotechnologie et les produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du sulphate d'uronium implique l'activation des acides carboxyliques pour former des intermédiaires réactifs, qui réagissent ensuite avec les amines pour former des liaisons amides. Les cibles moléculaires comprennent les groupes carboxyle et amino des molécules réagissantes. Les voies impliquées dans ce processus sont bien étudiées et impliquent la formation d'un intermédiaire ester activé, qui facilite l'attaque nucléophile par l'amine.

Applications De Recherche Scientifique

Uronium sulphamate has a wide range of applications in scientific research, including:

Chemistry: It is extensively used in organic synthesis for the formation of amide bonds, particularly in the synthesis of peptides and proteins.

Biology: In biological research, this compound is used to synthesize peptide-based drugs and probes, which are essential for studying biological processes and developing new therapeutics.

Medicine: this compound is employed in the synthesis of peptide-based pharmaceuticals, including antibiotics, antivirals, and anticancer agents.

Industry: In industrial applications, this compound is used in the large-scale production of peptides and proteins for various commercial purposes, including biotechnology and pharmaceuticals.

Mécanisme D'action

The mechanism of action of uronium sulphamate involves the activation of carboxylic acids to form reactive intermediates, which then react with amines to form amide bonds. The molecular targets include the carboxyl and amino groups of the reacting molecules. The pathways involved in this process are well-studied and involve the formation of an activated ester intermediate, which facilitates the nucleophilic attack by the amine.

Comparaison Avec Des Composés Similaires

Composés similaires

HATU (Hexafluorophosphate d'azabenzotriazole tétraméthyluronium) : Connu pour son efficacité élevée dans les réactions de couplage peptidique.

HBTU (Hexafluorophosphate de benzotriazole tétraméthyluronium) : Un autre réactif de couplage largement utilisé avec des propriétés similaires au sulphate d'uronium.

TBTU (Tétrafluoroborate de benzotriazole tétraméthyluronium) : Utilisé en synthèse peptidique avec une efficacité comparable.

Unicité

Le sulphate d'uronium est unique dans sa capacité à fournir des rendements et une pureté élevés dans la synthèse peptidique. Ses conditions réactionnelles douces et sa compatibilité avec divers solvants et bases en font un réactif polyvalent en synthèse organique. De plus, sa stabilité et sa facilité de manipulation contribuent à son utilisation généralisée dans les applications de recherche et industrielles.

Activité Biologique

Uronium sulphamate, a compound often discussed in the context of its potential applications in various fields, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including case studies and research findings that highlight its significance.

Chemical Structure and Properties

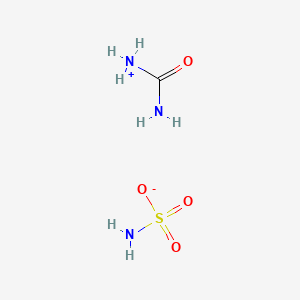

This compound is characterized by its unique chemical structure, which includes a urea moiety linked to a sulphamate group. This structure is pivotal in determining its biological interactions and activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in various organisms.

- Interaction with Cellular Components : The compound may interact with cellular membranes and proteins, affecting cellular integrity and function.

- Reductive Transformation : Similar to other sulphamates, this compound may engage in reductive transformations that affect metal mobility, particularly in contaminated environments.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. This property makes it a candidate for use in agricultural and medical applications.

- Toxicological Effects : While some studies suggest beneficial effects, others indicate potential toxicity at higher concentrations. Understanding the dose-response relationship is crucial for safe applications.

Case Studies

-

Microbial Reduction of Uranium :

A study investigated the role of this compound in enhancing the microbial reduction of uranium in contaminated soils. Results indicated that the presence of this compound facilitated the transformation of soluble uranium into insoluble forms, thereby reducing its mobility and bioavailability. This bioremediation potential was linked to the activity of sulfate-reducing bacteria (SRB) that thrive in environments where this compound is present . -

Antimicrobial Efficacy :

In another study, this compound was tested against various bacterial strains. The results showed significant inhibition zones, suggesting its potential as an antimicrobial agent. The study highlighted the compound's effectiveness against resistant strains, indicating its possible application in developing new antibiotics .

Table 1: Summary of Biological Activities of this compound

Research Findings

Recent studies have focused on elucidating the biochemical pathways influenced by this compound:

- Sulfate-Reducing Bacteria (SRB) : Research has shown that SRB can utilize this compound as an electron donor, leading to enhanced sulfate reduction and metal retention capabilities .

- Environmental Impact : this compound's role in bioremediation processes highlights its potential for environmental applications, particularly in uranium-contaminated sites .

Propriétés

Numéro CAS |

93966-59-7 |

|---|---|

Formule moléculaire |

CH7N3O4S |

Poids moléculaire |

157.15 g/mol |

Nom IUPAC |

carbamoylazanium;sulfamate |

InChI |

InChI=1S/CH4N2O.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) |

Clé InChI |

NLXLGAYSEMFOLC-UHFFFAOYSA-N |

SMILES canonique |

C(=O)([NH3+])N.NS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.